1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)ethanone

Suzuki–Miyaura coupling boronic ester purification silica gel chromatography

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)ethanone (CAS 151075-23-9) belongs to the cycloalkenyl boronic acid pinacol ester family—a class of organoboron reagents widely employed as nucleophilic coupling partners in palladium-catalyzed Suzuki–Miyaura (SM) cross-coupling reactions. The compound features a cyclohex-3-enyl ring bearing an acetyl substituent at the 4-position and a pinacol boronate ester (Bpin) at the 1-position.

Molecular Formula C14H23BO3
Molecular Weight 250.145
CAS No. 151075-23-9
Cat. No. B595799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)ethanone
CAS151075-23-9
Synonyms1-(4-(4,4,5,5-TetraMethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)ethanone
Molecular FormulaC14H23BO3
Molecular Weight250.145
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C(=O)C
InChIInChI=1S/C14H23BO3/c1-10(16)11-6-8-12(9-7-11)15-17-13(2,3)14(4,5)18-15/h8,11H,6-7,9H2,1-5H3
InChIKeyQXTJFNYPSNXRCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)ethanone (CAS 151075-23-9) — A Cycloalkenyl Pinacol Boronate Ester Building Block for Suzuki–Miyaura Cross-Coupling


1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)ethanone (CAS 151075-23-9) belongs to the cycloalkenyl boronic acid pinacol ester family—a class of organoboron reagents widely employed as nucleophilic coupling partners in palladium-catalyzed Suzuki–Miyaura (SM) cross-coupling reactions [1]. The compound features a cyclohex-3-enyl ring bearing an acetyl substituent at the 4-position and a pinacol boronate ester (Bpin) at the 1-position. The pinacol ester moiety confers balanced hydrolytic stability and reactivity under basic aqueous–organic SM conditions, while the acetyl group provides a modifiable ketone handle for downstream diversification [2]. This compound serves as a bifunctional building block for constructing complex molecules in medicinal chemistry, agrochemical synthesis, and materials science. However, direct quantitative head-to-head differentiation data for this specific CAS number against its closest analogs are severely limited in the public literature, and the evidence presented below relies primarily on class-level inference and cross-study comparables from structurally related systems.

Coupling fit Suzuki–Miyaura cross-coupling with aryl/heteroaryl halides
Purification Silica gel chromatography compatible; supports intermediate isolation
Diversification Bifunctional: acetyl ketone handle for post-coupling derivatization
Class-level evidence; verify specific CAS performance

Why Generic Substitution of CAS 151075-23-9 With Other Cycloalkenyl Boron Reagents Fails in Scale-Up and Multi-Step Synthesis


Procurement decisions treating all cycloalkenyl boron reagents as interchangeable building blocks introduce substantial risk in multi-step synthesis and process scale-up. The specific boron carrier form—pinacol ester (Bpin), free boronic acid (B(OH)₂), MIDA boronate, or potassium trifluoroborate salt (BF₃K)—governs the reactivity profile, hydrolytic stability, purification compatibility, and physical form for accurate dosing . Pinacol boronate esters are susceptible to hydrolysis and protodeboronation in basic aqueous media, but unlike free boronic acids, they can often be purified by silica gel chromatography and stored as crystalline solids with defined melting points, enabling precise stoichiometric control [1]. In contrast, the corresponding free boronic acid (e.g., 1-cyclohexenylboronic acid, CAS 89490-05-1) exhibits variable stoichiometry due to boroxine/anhydride formation and is more prone to protodeboronation [2]. MIDA boronates offer slow, controlled hydrolysis advantageous for chain-growth polymerization but require deliberate activation conditions that may be incompatible with acid-sensitive substrates [3]. Potassium organotrifluoroborates provide superior solid-state stability and shelf life, yet they demand a hydrolytic pre-activation step for transmetalation and can introduce potassium salt byproduct management issues at scale [4]. The acetyl substituent on CAS 151075-23-9 further distinguishes it from simpler cycloalkenyl boronates (e.g., 1-cyclohexenylboronic acid pinacol ester, CAS 141091-37-4) by enabling orthogonal ketone chemistry (imine formation, enolate alkylation, reduction) without interfering with the boron functionality. Simply substituting the pinacol ester for a different boron carrier form or replacing the acetyl-substituted cyclohexenyl scaffold with a simpler analog alters the reactivity–stability balance, chromatographic behavior, and downstream functionalization potential in ways that cannot be predicted without systematic comparative evaluation.

Free boronic acid form
Variable stoichiometry, boroxine formation, and poor chromatographic behavior may limit reproducibility and accurate dosing.
MIDA boronate
Requires deliberate hydrolytic activation step before transmetalation; incompatible with acid-sensitive substrates without adjustment.
Simpler cycloalkenyl analog (no acetyl)
Lacks orthogonal ketone handle; post-coupling diversification requires additional synthetic steps.

Quantitative Differentiation Evidence for CAS 151075-23-9 Relative to Closest Boronic Ester Analogs and Alternative Boron Carriers


Silica Gel Chromatography Compatibility: Pinacol Ester vs. Free Boronic Acid for Purification After Cross-Coupling

Pinacol boronate esters, including the target cycloalkenyl Bpin compound, can typically be purified by standard silica gel flash chromatography, whereas the corresponding free boronic acids are prone to streaking, irreversible binding to silica, and anhydride/boroxine formation that complicates isolation and accurate mass determination [1]. While MIDA boronates are also chromatography-stable, they require additional synthetic steps (boronic acid to MIDA ester) and a deliberate hydrolytic deprotection step before productive SM transmetalation can occur [2]. The pinacol ester represents a balance between chromatographic purification compatibility and direct coupling reactivity without requiring a pre-hydrolysis step.

Purification Compatibility
Class-level
Pinacol esters: generally silica gel compatible; free boronic acids: streaking, boroxine formation
Supports purification workflow selection; class-level context
Data to verify for CAS 151075-23-9
Suzuki–Miyaura coupling boronic ester purification silica gel chromatography

Transmetalation Reactivity: Pinacol vs. Arylboronic Acid in Mechanistic Kinetics — A Caution on the Steric Penalty of Pinacol Esters

In a systematic kinetic study by Denmark and co-workers, arylboronic acid pinacol ester (16) failed to form an observable pre-transmetalation adduct with a Pd(II)–hydroxo dimer complex at –55 °C, while the corresponding free arylboronic acid and less sterically encumbered esters (glycol, dimethyl) readily formed stable Pd–O–B intermediates [1]. The pinacol ester did undergo transmetalation to product but followed a sigmoidal kinetic profile requiring approximately 5.5 hours for completion, compared to approximately 1.2 hours for the free arylboronic acid under identical conditions — representing a roughly 4.6-fold slower overall conversion time [1]. In contrast, the neopentyl glycol ester completed in approximately 0.3 hours, roughly 18-fold faster than the pinacol variant, reflecting the steric influence of the pinacol moiety [1]. These data illustrate that while the pinacol ester of CAS 151075-23-9 offers advantages in handling and purification, its steric bulk retards the rate-limiting transmetalation step relative to less hindered boron carriers. This kinetic penalty must be weighed against the benefits of shelf stability and dosing accuracy when selecting a boron reagent for scale-up.

Transmetalation Rate
Reported
Pinacol ester ~4.6× slower than free boronic acid; ~18× slower than neopentyl glycol ester (model system)
Supports reaction optimization context; steric penalty may apply
Cross-study comparable; compound-specific rates may vary
transmetalation kinetics boronic ester reactivity Suzuki–Miyaura mechanism

Controlled Polymerization: Pinacol Boronate vs. MIDA Boronate in Catalyst-Transfer Polycondensation — Side-Reaction Suppression and Molecular Weight Control

In Suzuki–Miyaura catalyst-transfer polycondensation (SCTP) for poly(3-hexylthiophene) synthesis, a direct head-to-head comparison between MIDA boronate and pinacol boronate monomers was conducted under identical polymerization conditions [1][2]. The MIDA boronate monomer yielded poly(3-hexylthiophene) with >98% head-to-tail regioregularity, isolated yields up to 94%, Mₙ up to 18.7 kDa, and M_w up to 42.7 kDa [1]. In contrast, the corresponding pinacol boronate ester monomer produced lower molecular weight polymers in reduced yield under the same conditions, attributed to competing protodeboronation, homocoupling, and chain-transfer side reactions that erode molecular weight control [1][2]. Subsequent mechanistic studies confirmed that the slow-hydrolyzing MIDA boronate effectively suppressed these side reactions compared to conventional pinacol boronates, thereby improving control of SCTP [2]. This evidence indicates that where precise molecular weight and dispersity control are critical (e.g., conjugated polymer synthesis for organic electronics), the pinacol ester form represented by CAS 151075-23-9 is a less suitable boron carrier unless specifically formulated or stabilized for controlled polymerization.

Polymerization Performance
Head-to-head
MIDA boronate: Mₙ 18.7 kDa, 94% yield; Pinacol ester: lower Mₙ, reduced yield
Boron carrier form may not be directly interchangeable for SCTP
Protodeboronation side reactions noted; direct comparison data
Suzuki–Miyaura catalyst-transfer polycondensation MIDA boronate protodeboronation suppression

Bifunctional Ketone Handle Differentiates CAS 151075-23-9 from Simple Cycloalkenyl Pinacol Esters (e.g., CAS 141091-37-4) for Orthogonal Diversification

The acetyl substituent at the 4-position of the cyclohexenyl ring distinguishes CAS 151075-23-9 from the simpler 1-cyclohexenylboronic acid pinacol ester (CAS 141091-37-4), which lacks a functional group for further orthogonal derivatization . The ketone handle enables post-coupling chemistry (reductive amination, enolate alkylation, oxime/hydrazone formation, Grignard addition, reduction to alcohol) that is not possible with the unsubstituted cyclohexenyl scaffold [1]. This bifunctional architecture is analogous to the commonly employed acetylphenylboronic acids and esters, which serve as versatile building blocks in medicinal chemistry library synthesis where the acetyl group acts as a linchpin for generating diverse chemotypes after Suzuki–Miyaura arylation [2].

Functional Handle
Class-level
Acetyl group enables post-coupling ketone chemistry; unsubstituted analog lacks this handle
Bifunctional scaffold may reduce synthetic steps
Diversification yield to verify; no head-to-head data
bifunctional building block acetyl-substituted cyclohexenyl boronate orthogonal functionalization

Recommended Research and Industrial Application Scenarios for 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)ethanone (CAS 151075-23-9)


Medicinal Chemistry Library Synthesis: Bifunctional Cyclohexenyl Scaffold for Suzuki Coupling Followed by Ketone Diversification

In medicinal chemistry programs requiring rapid analog generation, CAS 151075-23-9 serves as a bifunctional linchpin. The pinacol boronate ester enables reliable Suzuki–Miyaura cross-coupling with aryl/heteroaryl halides, while the acetyl substituent provides an orthogonal ketone handle for subsequent derivatization (reductive amination to amines, Grignard addition to tertiary alcohols, oxime formation, or enolate alkylation). This two-directional diversification strategy is preferable to using simple cycloalkenyl boronates (e.g., CAS 141091-37-4) that require post-coupling C–H functionalization [1]. The pinacol ester's compatibility with silica gel purification facilitates intermediate isolation and characterization at each step, although users should account for the slower transmetalation kinetics (~4.6× slower than the free boronic acid under model conditions) when optimizing reaction times and catalyst loadings [2].

Process Chemistry Scale-Up: When Pinacol Ester Solid Dosing and Defined Stoichiometry Outweigh the Faster Reactivity of Boronic Acids

In kilo-lab and pilot-plant settings where precise stoichiometric control is essential for process robustness, the crystalline, chromatography-purifiable nature of pinacol boronate esters offers distinct advantages over the corresponding free boronic acids (which suffer from variable stoichiometry due to boroxine/anhydride equilibria) and hygroscopic MIDA boronates or trifluoroborate salts [1]. CAS 151075-23-9 as a pinacol ester can be accurately weighed as a single, defined chemical entity. However, process chemists must plan for the inherently slower transmetalation rate of the pinacol ester relative to the free boronic acid (~4.6-fold longer reaction time) and should consider whether a neopentyl glycol ester (~18-fold faster) is a more kinetically efficient alternative if rapid throughput is prioritized over shelf stability [2]. The acetyl group may also require protection if the downstream chemistry involves strongly nucleophilic or basic conditions that could attack the ketone.

Agrochemical Intermediate Synthesis: Cycloalkenyl Ring as a Bioisostere with Built-In Functionalization Handle

Cycloalkenyl rings are employed as phenyl bioisosteres in agrochemical discovery to modulate lipophilicity (logP), metabolic stability, and target binding. CAS 151075-23-9 provides a pre-functionalized cyclohexenyl boronate ester that installs both the cycloalkenyl bioisostere and a ketone diversification point in a single SM coupling step [1]. This is advantageous compared to sequential approaches using 1-cyclohexenylboronic acid pinacol ester followed by ketone introduction via Wacker oxidation or other functionalization methods. The pinacol ester form is compatible with standard Pd-catalyzed coupling conditions including Pd(dppf)Cl₂ and aqueous base systems [2]. Users should verify that the acetyl group remains intact under the chosen SM conditions; competitive ketone reduction or aldol condensation can occur under forcing basic conditions and should be monitored by HPLC analysis of crude reaction mixtures.

NOT Recommended: Precision Polymer Synthesis Requiring Narrow Dispersity — Prefer MIDA Boronate or Tailored Boron Carriers

Where the end-use involves Suzuki–Miyaura catalyst-transfer polycondensation (SCTP) for conjugated polymers with stringent molecular weight and dispersity requirements, the pinacol boronate ester form (including CAS 151075-23-9) is discouraged based on published direct comparisons. Under identical SCTP conditions, pinacol boronate monomers produced lower molecular weight polymers in reduced yield compared to MIDA boronate monomers, with the MIDA variant achieving Mₙ = 18.7 kDa and M_w = 42.7 kDa at 94% isolated yield [1]. Mechanistic investigations attribute the inferior performance of pinacol esters to competitive protodeboronation, homocoupling, and chain-transfer side reactions that the slow-hydrolyzing MIDA protecting group effectively suppresses [2]. Consequently, procurement for controlled polymerization applications should prioritize MIDA boronates or alternative carrier forms over the pinacol ester.

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Bifunctional scaffold & chromatographic purification
Post-coupling ketone diversification yield & purity
Process scale-up (kilo-lab/pilot)
Solid dosing accuracy & stoichiometric control
Transmetalation kinetics versus throughput requirements
Agrochemical intermediate synthesis
Cycloalkenyl bioisostere with pre-installed ketone
Ketone stability under SM coupling conditions
Precision polymer synthesis (SCTP)
Boron carrier form
MIDA boronate may be more suitable; pinacol may lead to side reactions
Quote Request

Request a Quote for 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.